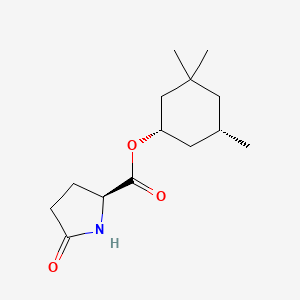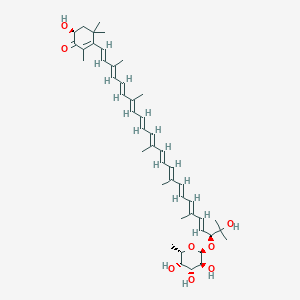
(4R)-2-acetyl-4-(3-acetyl-2,4,6-trihydroxy-5-methylphenyl)-4-methyl-3-oxocyclohexa-1,5-dien-1-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R)-2-acetyl-4-(3-acetyl-2,4,6-trihydroxy-5-methylphenyl)-4-methyl-3-oxocyclohexa-1,5-dien-1-olate is conjugate base of (6R)-2-acetyl-6-(3-acetyl-2,4,6-trihydroxy-5-methylphenyl)-3-hydroxy-6-methylcyclohexa-2,4-dien-1-one. It is a conjugate base of a (6R)-2-acetyl-6-(3-acetyl-2,4,6-trihydroxy-5-methylphenyl)-3-hydroxy-6-methylcyclohexa-2,4-dien-1-one.
Scientific Research Applications
Structural and Spectroscopic Analysis
Research on similar compounds includes the structural and spectroscopic analysis of related chemical structures. For instance, Hauteville et al. (1999) investigated a compound with structural similarities, focusing on its crystallographic and spectroscopic properties (Hauteville, Stomberg, & Duclos, 1999). This research is crucial for understanding the physical and chemical behavior of such compounds.
Chemical Transformations and Synthesis
Studies like that of Sirat, Thomas, and Tyrrell (1979) explore the chemical transformations and synthesis of structurally related compounds. Their work on methyl 3-hydroxycyclohexa-1,5-diene-1-carboxylate provides insights into its potential chemical reactions and applications in synthesis (Sirat, Thomas, & Tyrrell, 1979).
Catalysis and Reaction Studies
Research has been conducted on the use of similar compounds in catalysis. Hohloch, Braunstein, and Sarkar (2012) explored ruthenium hydride complexes with zwitterionic quinonoid ligands, showing potential applications in catalysis and as precatalysts in transfer hydrogenation processes (Hohloch, Braunstein, & Sarkar, 2012).
Electronic and Optical Properties
Research by Miyasaka, Yamazaki, and Nishide (2001) on poly(3-phenylgalvinoxylthiophene) demonstrates the study of electronic and optical properties of related compounds. Their work highlights the potential of these compounds in materials science, particularly in the development of polymers with unique electronic properties (Miyasaka, Yamazaki, & Nishide, 2001).
Antifungal Properties
Compounds structurally similar to (4R)-2-acetyl-4-(3-acetyl-2,4,6-trihydroxy-5-methylphenyl)-4-methyl-3-oxocyclohexa-1,5-dien-1-olate have been studied for their antifungal properties. Khazhieva et al. (2018) synthesized and tested compounds for fungicidal activity against various phytopathogenic fungi, indicating potential applications in agriculture and pharmaceuticals (Khazhieva et al., 2018).
Medicinal Chemistry
The synthesis and evaluation of compounds with structural similarities for medicinal applications are an active area of research. For example, Kerrigan, Pritchard, Smith, and Stoodley (2001) synthesized cyclohexene derivatives with potential inhibitory action against influenza virus sialidases, demonstrating the pharmaceutical relevance of such compounds (Kerrigan, Pritchard, Smith, & Stoodley, 2001).
properties
Product Name |
(4R)-2-acetyl-4-(3-acetyl-2,4,6-trihydroxy-5-methylphenyl)-4-methyl-3-oxocyclohexa-1,5-dien-1-olate |
|---|---|
Molecular Formula |
C18H17O7- |
Molecular Weight |
345.3 g/mol |
IUPAC Name |
(4R)-2-acetyl-4-(3-acetyl-2,4,6-trihydroxy-5-methylphenyl)-4-methyl-3-oxocyclohexa-1,5-dien-1-olate |
InChI |
InChI=1S/C18H18O7/c1-7-14(22)12(9(3)20)16(24)13(15(7)23)18(4)6-5-10(21)11(8(2)19)17(18)25/h5-6,21-24H,1-4H3/p-1/t18-/m1/s1 |
InChI Key |
AMFXPHNKTUIKLV-GOSISDBHSA-M |
Isomeric SMILES |
CC1=C(C(=C(C(=C1O)[C@]2(C=CC(=C(C2=O)C(=O)C)[O-])C)O)C(=O)C)O |
Canonical SMILES |
CC1=C(C(=C(C(=C1O)C2(C=CC(=C(C2=O)C(=O)C)[O-])C)O)C(=O)C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






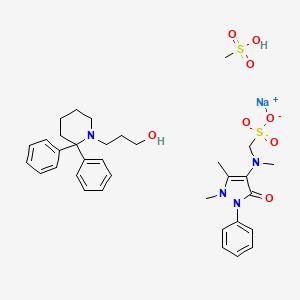

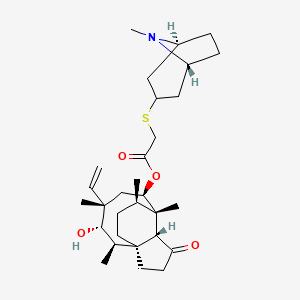
![1-Dehydro-[6]-gingerdione](/img/structure/B1264868.png)
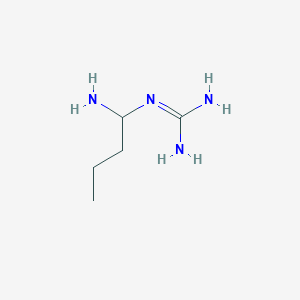

![(E)-but-2-enedioic acid;N-[2-hydroxy-5-[(1S)-1-hydroxy-2-[[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide;hydrate](/img/structure/B1264874.png)
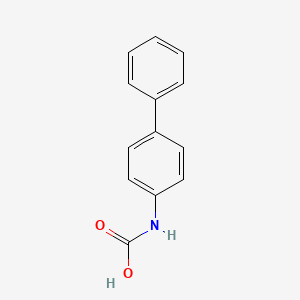
![2-bromo-N-[2-(2-naphthalenyl)ethyl]acetamide](/img/structure/B1264876.png)
